(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol
Overview
Description
MMPP is a novel potent inhibitor of pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signalling in murine macrophages and human synoviocytes from patients with RA.
Scientific Research Applications
Rheumatoid Arthritis Treatment : MMPP has shown potential in treating rheumatoid arthritis. It inhibits pro-inflammatory responses and STAT3 activation, demonstrating potent anti-arthritic activity in a mouse model of collagen antibody-induced arthritis (Son et al., 2016).
Cancer Therapy : Research has indicated that MMPP induces apoptosis in HeLa cervical cancer cells through the extrinsic apoptotic pathway. It increases the expression of death receptors DR5 and FAS without affecting the expression of viral oncogenes E6 and E7 (Park et al., 2017).
Colorectal Cancer Treatment : MMPP has been found to suppress tumor growth in colorectal cancer, both in vivo and in vitro. It works by inhibiting IkappaB kinase β and enhancing the expression of death receptors DR5 and DR6, leading to apoptotic cell death (Zheng et al., 2017).
Molecular Docking and Quantum Chemical Calculations : MMPP has been studied through molecular docking and quantum chemical calculations to understand its structural and spectroscopic properties. This research contributes to understanding its biological effects and potential medicinal applications (Viji et al., 2020).
Agrobacterium Vir Genes and Gene Transfer : Studies on phenolic compounds, including MMPP, have shown their effects on Agrobacterium virulence gene induction and gene transfer, which is crucial in understanding plant genetics and biotechnology applications (Joubert et al., 2002).
properties
IUPAC Name |
2-methoxy-4-[(E)-3-(4-methoxyphenyl)prop-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)4-3-5-14-8-11-16(18)17(12-14)20-2/h3,5-12,18H,4H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLMKJHTTWBHRD-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC=CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C=C/C2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.